11-(4,6-Diphenyl-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole
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Overview
Description
11-(4,6-Diphenyl-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core linked to an indolo[2,3-a]carbazole framework, which imparts distinct electronic and photophysical characteristics.
Mechanism of Action
Target of Action
It is known that indolocarbazoles, a family of compounds to which this molecule belongs, exhibit a wide range of biological activities . They have been associated with protein kinase inhibition , suggesting that protein kinases could be potential targets.
Mode of Action
Indolocarbazoles are known for their antitumor activity, antibacterial and antifungal activity, and antiviral activity . The molecular mechanisms of their antitumor action are considered significant in the context of clinical use .
Biochemical Pathways
Given the broad biological activities of indolocarbazoles , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Given the known biological activities of indolocarbazoles , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound is a very low volatile uv light absorber and stabilizer . This suggests that it may have a higher resistance to weathering than conventional UV absorbers , indicating that environmental factors such as light exposure and temperature could potentially influence its stability and efficacy.
Biochemical Analysis
Cellular Effects
Indolocarbazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indolocarbazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4,6-Diphenyl-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole typically involves multi-step organic reactions. One common approach is the condensation of 4,6-diphenyl-1,3,5-triazine with an appropriate indolo[2,3-a]carbazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
11-(4,6-Diphenyl-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific reactants tailored to the desired transformation. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
11-(4,6-Diphenyl-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing advanced materials with unique electronic and photophysical properties.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: Known for its UV light-absorbing properties.
9-(2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Used as a model emitter in blue light-emitting applications.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine: Employed in electronic devices for its rigidified skeleton.
Uniqueness
What sets 11-(4,6-Diphenyl-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole apart is its combination of a triazine core with an indolo[2,3-a]carbazole framework. This unique structure imparts superior thermal stability, high glass-transition temperature, and efficient charge transport properties, making it highly valuable in advanced material applications .
Properties
IUPAC Name |
12-(4,6-diphenyl-1,3,5-triazin-2-yl)-11-phenylindolo[2,3-a]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H25N5/c1-4-14-26(15-5-1)37-40-38(27-16-6-2-7-17-27)42-39(41-37)44-34-23-13-11-21-30(34)32-25-24-31-29-20-10-12-22-33(29)43(35(31)36(32)44)28-18-8-3-9-19-28/h1-25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJWDGGEJNGTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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